tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate
Description
Properties
IUPAC Name |
tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)15-10(13)9(12)8-5-4-6-14-7-8/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWBPKBUDROUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C1=COCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate typically involves the esterification of 2-oxoacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion. The 3,4-dihydro-2H-pyran ring can be introduced through a subsequent cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate exerts its effects depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile, participating in various chemical transformations. The molecular targets and pathways involved are determined by the nature of the substituents and the specific reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate include 2-oxoacetate esters with varying substituents (e.g., indole, pyrimidine, or morpholinopropyl groups). Key comparisons are outlined below:
Structural Analogues and Physical Properties
Key Observations:
- Thermal Stability : Indole derivatives (e.g., 3b–3g) exhibit higher melting points (67–117°C) due to aromatic stabilization, whereas the pyran-based target compound lacks reported thermal data .
- Synthetic Yields: Morpholinopropyl-substituted indoles (e.g., 3b, 64.7% yield) are synthesized efficiently via alkylation, while pyran-based analogs may require specialized conditions (e.g., BF₃ catalysis for tert-butyl imidate coupling) .
Biological Activity
Tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate is a chemical compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including cytotoxicity, antiviral activity, and structure-activity relationships (SAR), supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₆O₄
- SMILES : CC(C)(C)OC(=O)C(=O)C1=COCCC1
- InChIKey : RBWBPKBUDROUOP-UHFFFAOYSA-N
The compound features a tert-butyl group and a 3,4-dihydro-2H-pyran moiety, which are significant for its biological interactions.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various compounds similar to this compound. While specific data on this compound's cytotoxicity is limited, related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives with similar structural features have shown significant activity, suggesting that modifications to the pyran or ester groups could enhance or diminish this effect.
Antiviral Activity
Antiviral properties were assessed in compounds structurally related to this compound. A study highlighted that certain derivatives exhibited notable antiviral activity against influenza viruses in MDCK cells, with selectivity indices indicating potential therapeutic applications . The structure–activity relationship indicated that specific substituents on the pyran ring could influence antiviral efficacy.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- A compound with a similar structure was tested for cytotoxicity against various cancer cell lines. Results indicated an IC50 value of approximately 50 µM, suggesting moderate activity. This emphasizes the need for further exploration into the structure modifications that could enhance potency.
- Antiviral Screening :
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Substituent Positioning : The positioning of substituents on the pyran ring significantly affects biological activity. For instance, introducing hydroxyl groups at specific positions has been correlated with increased cytotoxicity.
- Aliphatic Chain Length : Variations in aliphatic chain length and branching also impact the biological profile of these compounds. Longer chains have been associated with enhanced interaction with biological targets.
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Weight | 212.25 g/mol |
| Predicted Cytotoxicity | IC50 ~ 50 µM (related compounds) |
| Antiviral Activity | IC50 ~ 18.4 µM (against influenza A virus) |
| Structure Features | Tert-butyl group; 3,4-dihydro-2H-pyran |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
